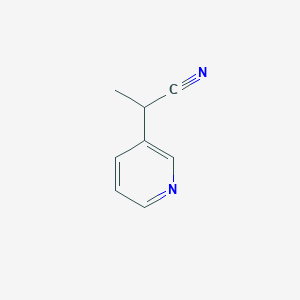

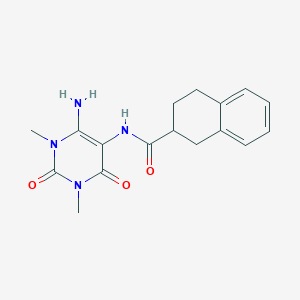

2-(Ethylthio)nicotinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinamide derivatives, including structures similar to 2-(Ethylthio)nicotinamide, typically involves the introduction of the ethylthio group into the nicotinamide structure. Although specific synthesis details for 2-(Ethylthio)nicotinamide are not directly available, related compounds have been synthesized through various methods, including nucleophilic substitution and coupling reactions that may be applicable (Zhou et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of nicotinamide derivatives reveals significant insights into their chemical behavior and reactivity. X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the structural details of these compounds. For example, studies on similar molecules have shown that the molecular conformations and crystal structures can vary significantly, impacting their chemical and physical properties (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives participate in a range of chemical reactions, influenced by their functional groups and molecular structure. Reactions involving ethylene oxide with nicotinamide and nicotinic acid, for instance, demonstrate the reactivity of the nicotinamide moiety under certain conditions (Windmueller et al., 1959). These reactions can lead to the formation of various products, highlighting the versatile chemical properties of nicotinamide derivatives.

Physical Properties Analysis

The physical properties of 2-(Ethylthio)nicotinamide, such as solubility, melting point, and stability, are crucial for its handling and application in different environments. While specific data for 2-(Ethylthio)nicotinamide are not provided, related compounds have been studied for their solubility and interaction with other substances, offering insights into their physical behavior (Nicoli et al., 2008).

Wissenschaftliche Forschungsanwendungen

Pain Management : Nicorandil, a derivative of nicotinamide, shows antinociceptive activity in a model of pain, suggesting potential applications in pain management. This activity is mediated by the NO-cGMP pathway, but not by ATP-dependent K(+) channels (Dutra et al., 2013).

Metabolic and Epigenetic Effects : Nicotinamide supplementation in rats induces metabolic changes and epigenetic alterations, impacting weight gain, DNA damage, glucose tolerance, and insulin sensitivity (Li et al., 2013).

Stem Cell Applications : Nicotinamide promotes cell survival and differentiation in human pluripotent stem cells, acting as a kinase inhibitor. This suggests its potential use in stem cell applications and disease treatments (Meng et al., 2018).

Dermatological Uses : Nicotinamide is used in dermatology for various conditions including nonmelanoma cancer prophylaxis, acne, and other skin disorders (Forbat et al., 2017).

Hepatic Toxicity Risks : High doses of nicotinamide may cause hepatic toxicity, highlighting the importance of dosage control in therapeutic applications (Winter & Boyer, 1973).

High-Dose Safety : High-dose nicotinamide has been used for various therapeutic applications, but its safety profile needs careful consideration, especially at doses exceeding 3 gm/day (Knip et al., 2000).

Cosmetic Ingredient : Nicotinamide acts as an antioxidant and is increasingly used in cosmetic applications for skin diseases prevention and treatment (Otte et al., 2005).

DNA Damage Repair : Nicotinamide stimulates DNA repair in human lymphocytes, indicating its potential in treatments involving DNA repair processes (Berger & Sikorski, 1980).

Drug Interaction Studies : Nicotinamide can alter the mechanism of inhibition of various substances on drug metabolism by liver microsomes, important for understanding drug interactions (Sasame & Gillette, 1970).

Safety And Hazards

Eigenschaften

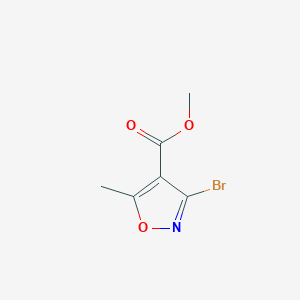

IUPAC Name |

2-ethylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSWIQWINOZESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379084 | |

| Record name | 2-(ethylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylthio)nicotinamide | |

CAS RN |

175135-27-0 | |

| Record name | 2-(ethylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)